

TL02-59 Demonstrates Potent Anti-Leukemic Efficacy in AML Patient-Derived Xenografts

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A comprehensive analysis of preclinical data highlights the robust activity of the selective Fgr inhibitor, **TL02-59**, in patient-derived xenograft (PDX) models of Acute Myeloid Leukemia (AML). In head-to-head comparisons with other targeted agents, **TL02-59** exhibits significant potential, particularly in AML subtypes characterized by overexpression of myeloid Src-family kinases.

This guide provides a detailed comparison of **TL02-59**'s performance against other therapeutic alternatives in AML PDX models, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and hematological malignancies.

Comparative Efficacy of TL02-59 in an AML Xenograft Model

The in vivo efficacy of **TL02-59** was rigorously evaluated in a well-established AML patient-derived xenograft model utilizing the MV4-11 cell line, which harbors an FLT3-ITD mutation, in immunocompromised NOD.Cg-Prkdcscidll2rgtm1Wjl/SzJ (NSG) mice.[1] Oral administration of **TL02-59** for 21 consecutive days resulted in a dose-dependent reduction in leukemic burden across the bone marrow, spleen, and peripheral blood.[1]

Notably, at a dosage of 10 mg/kg, **TL02-59** treatment led to the complete eradication of leukemic cells from the spleen and peripheral blood, and a significant 60% reduction in bone



marrow engraftment.[1] In the same study, the multi-kinase inhibitor sorafenib, administered at 10 mg/kg, did not show any effect on bone marrow or spleen engraftment of the AML cells.[1]

| Treatme nt Group | Dose | Adminis tration | Treatme nt Duratio n | Bone Marrow Engraft ment Reducti on | Spleen Engraft ment Reducti on | Periphe ral Blood Leukem ic Cell Reducti on | Referen ce |
|------------------------|----------|---------------------------|-------------------------------|--|--|---|---------------|
| TL02-59 | 1 mg/kg | Oral Gavage (daily) | 21 days | 20% | 50% | 70% | [1] |
| TL02-59 | 10 mg/kg | Oral Gavage (daily) | 21 days | 60% | 100% (eradicat ed) | 100% (eradicat ed) | [1] |
| Sorafenib | 10 mg/kg | Oral Gavage (daily) | 21 days | No effect | No effect | Significa nt reduction | [1] |
| Vehicle Control | - | Oral Gavage (daily) | 21 days | - | - | - | [1] |

Comparison with Alternative AML Therapies in MV4-11 Xenograft Models

To provide a broader context for the preclinical activity of **TL02-59**, the following table summarizes the efficacy of other notable AML therapies, including venetoclax, gilteritinib, and azacitidine, in xenograft models also utilizing the MV4-11 cell line. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental protocols.



| Therapeutic Agent | Dose and Schedule | Key Findings in MV4-11 Xenograft Model | Reference |
|-------------------|---|---|-----------|
| Venetoclax | 100 mg/kg, oral, daily for 21 days | As a single agent, showed minimal to no improvement in survival. When combined with the FLT3 inhibitor quizartinib, it significantly prolonged survival and reduced tumor burden compared to quizartinib alone. | |
| Gilteritinib | 1-10 mg/kg, oral, daily for 28 days | Demonstrated dose- dependent inhibition of tumor growth and suppression of FLT3 phosphorylation and downstream signaling. | |
| Azacitidine | 8 mg/kg, IV, once weekly for 3 weeks | In combination with venetoclax, showed increased tumor growth inhibition compared to either agent alone. | |

Experimental Protocols

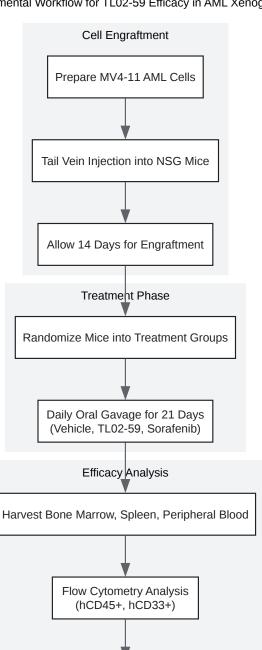
A detailed understanding of the experimental design is crucial for the interpretation of efficacy data. Below are the methodologies employed in the key xenograft studies.

TL02-59 and Sorafenib Efficacy Study (Weir et al., 2018)



- Animal Model: Female NOD.Cg-Prkdcscidll2rgtm1Wjl/SzJ (NSG) mice.[1]
- Cell Line and Engraftment: 1 x 107 human MV4-11 AML cells were suspended in PBS and injected via the tail vein. Engraftment was allowed to proceed for 14 days.[1]
- Treatment Groups:
 - Vehicle control (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) administered by oral gavage daily.
 - TL02-59 at 1 mg/kg and 10 mg/kg, formulated in the vehicle, administered by oral gavage daily.
 - Sorafenib at 10 mg/kg, formulated in a vehicle of 10% Transcutol, 10% Cremophor, and 80% 0.9% NaCl, administered by oral gavage daily.
- Treatment Duration: 21 consecutive days.[1]
- Efficacy Assessment: At the end of the treatment period, animals were euthanized, and bone
 marrow, spleen, and peripheral blood were harvested. The presence of human AML cells
 was quantified by flow cytometry using antibodies specific for human CD45 and CD33.[1]





Experimental Workflow for TL02-59 Efficacy in AML Xenografts

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Quantify Leukemic Burden

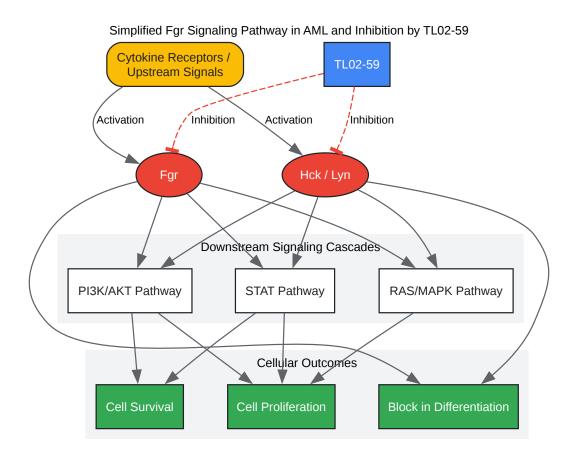
Workflow for in vivo efficacy assessment of TL02-59.



Mechanism of Action: Fgr Signaling Pathway

TL02-59 is a potent and selective inhibitor of Fgr, a member of the Src family of non-receptor tyrosine kinases.[1] In AML, Fgr and other myeloid Src-family kinases like Hck and Lyn are often overexpressed and contribute to the proliferative and survival signaling cascades that drive the disease.[1][2] The sensitivity of primary AML patient samples to **TL02-59** has been shown to strongly correlate with the expression levels of these myeloid Src-family kinases.[1][2]

The signaling pathway initiated by Fgr in AML is complex and involves the activation of several downstream effectors that promote cell survival and proliferation. **TL02-59**'s inhibition of Fgr disrupts these pro-leukemic signals.



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Fgr signaling in AML and the inhibitory action of **TL02-59**.

In summary, **TL02-59** demonstrates significant preclinical efficacy in AML patient-derived xenograft models, outperforming a clinically used multi-kinase inhibitor in key aspects of leukemic burden reduction. Its targeted mechanism of action against Fgr, a key signaling node in a subset of AML, positions it as a promising candidate for further clinical development. The data presented here provide a strong rationale for the continued investigation of **TL02-59** as a novel therapeutic strategy for AML patients, particularly those with high expression of myeloid Src-family kinases.

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